Dienogest

Receptor Selectivity Endometriosis Endocrinology

Dienogest (CAS 65928-58-7) is a fourth-generation, non-ethinylated progestin with a 17α-cyanomethyl group conferring high metabolic stability and unmatched PR selectivity. Unlike levonorgestrel or MPA, it exhibits no androgenic, glucocorticoid, or mineralocorticoid activity at ≤3000 nM, and does not bind SHBG or CBG—ensuring a high free fraction of biologically active drug. This unique hybrid profile (19-nortestosterone potency plus antiandrogenic safety) makes it irreplaceable for dissecting PR-mediated pathways in endometriosis models, CYP3A4 drug-interaction studies, and analytical reference standard applications. Available at ≥98% purity (HPLC) with full Certificate of Analysis for reproducible, publication-ready results.

Molecular Formula C20H25NO2
Molecular Weight 311.4 g/mol
CAS No. 65928-58-7
Cat. No. B1670515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDienogest
CAS65928-58-7
Synonyms17 alpha-cyanomethyl-17 beta-hydroxy-13 beta-methylgona-4,9-dien-3-one
17 alpha-cyanomethyl-17 beta-hydroxyestra-4,9(10)-diene-3-one
19-norpregna-4,9-diene-21-nitrile, 17-hydroxy-3-oxo-, (17alpha)-
dienogest
STS 557
STS-557
Molecular FormulaC20H25NO2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O
InChIInChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1
InChIKeyAZFLJNIPTRTECV-FUMNGEBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dienogest CAS 65928-58-7 Procurement Specifications and Pharmacological Profile for Scientific Sourcing Decisions


Dienogest (CAS: 65928-58-7) is a fourth-generation, orally active synthetic progestin distinguished by its hybrid pharmacological profile combining the potent endometrial effects of 19-nortestosterone derivatives with the favorable antiandrogenic properties of progesterone derivatives [1]. It is a non-ethinylated progestogen characterized by a 17α-cyanomethyl group, which confers high metabolic stability and a lack of androgenic, glucocorticoid, or mineralocorticoid activity [2]. Its primary mechanism is selective agonism of the progesterone receptor (PR), with a relatively weak in vitro binding affinity (approximately 10% that of progesterone) yet potent progestagenic effects in vivo, particularly on the endometrium . For procurement, research-grade Dienogest is typically specified at ≥98% purity by HPLC, with physical characteristics including a white to beige powder appearance, a melting point of 213.0 to 217.0°C, and a specific optical rotation [α]²⁰/D of -305 to -325° (c=1, dichloromethane) [3].

Why Generic Progestin Substitution Is Not Advisable for Dienogest-Requiring Research Applications


Substitution with other progestins, even those within the same 19-nortestosterone class, is scientifically unsound due to profound differences in receptor selectivity, plasma protein binding, and resultant in vivo pharmacology. Unlike levonorgestrel and norethisterone, which bind with high affinity to sex hormone-binding globulin (SHBG) and exhibit androgenic activity, Dienogest does not bind SHBG or corticosteroid-binding globulin (CBG), resulting in a substantially higher fraction of free, biologically active drug [1]. Furthermore, receptor transactivation profiling demonstrates that Dienogest is highly selective for the progesterone receptor (PR), lacking agonistic or antagonistic activity at glucocorticoid (GR), mineralocorticoid (MR), and estrogen receptors (ERα/β) at concentrations up to 3000 nM, a selectivity profile not shared by comparators like medroxyprogesterone acetate (MPA) or norethisterone [2]. These fundamental pharmacological differences preclude the use of alternative progestins as interchangeable reagents in assays designed to interrogate Dienogest's specific mechanism of action or in studies requiring its unique pharmacokinetic and safety profile.

Quantitative Differentiating Evidence for Dienogest vs. Comparator Progestins


Dienogest Exhibits Superior Progesterone Receptor Selectivity vs. Norethisterone and MPA

In a transactivation assay profiling human steroid hormone receptors, Dienogest demonstrated high selectivity for the progesterone receptor (PR). It activated PR with an EC₅₀ of 3.4–10.5 nmol/L but showed no agonistic or antagonistic activity on glucocorticoid (GR), mineralocorticoid (MR), or estrogen receptors (ERα, ERβ) at concentrations up to 3000 nmol/L. This profile contrasts sharply with norethisterone, which activated PR, androgen receptor (AR), and ERα, and medroxyprogesterone acetate (MPA), which activated PR, AR, and GR [1].

Receptor Selectivity Endometriosis Endocrinology

Dienogest Demonstrates 18-Fold Higher Potency in Endometrial Activity Compared to MPA

In the rabbit McPhail test, a standard in vivo assay for progestational endometrial activity, orally administered Dienogest showed an ED₅₀ of 0.0042 mg/kg. This was substantially more potent than medroxyprogesterone acetate (MPA), which had an ED₅₀ of 0.074 mg/kg, and other progestins including dydrogesterone (DYG; ED₅₀ = 1.9 mg/kg) and norethisterone (NES; ED₅₀ > 0.05 mg/kg) [1].

Endometrial Activity Progestin Potency McPhail Test

Dienogest Yields 10-Fold Higher Fraction of Free Bioactive Drug Compared to Levonorgestrel

A key pharmacokinetic distinction is Dienogest's lack of binding to sex hormone-binding globulin (SHBG). In contrast to levonorgestrel, which is highly bound to SHBG, Dienogest circulates primarily bound to albumin. A direct comparison in female volunteers showed the free, non-protein bound fraction of Dienogest in serum was 9.55 ± 0.95%, compared to only 0.97 ± 0.14% for levonorgestrel [1].

Pharmacokinetics SHBG Binding Bioavailability

Dienogest Shows Reduced Bone Mineral Density Loss at 6 Months vs. GnRH Agonists

In a systematic review and meta-analysis of 37 studies, the 6-month percentage change in lumbar spine bone mineral density (BMD) for women treated with Dienogest for endometriosis was -0.83% (95% CI: -1.52 to -0.15). This was numerically less than the BMD loss observed with GnRH agonists with add-back therapy (-0.89%; 95% CI: -1.45 to -0.33) and substantially less than GnRH antagonists without add-back therapy (-2.17%; 95% CI: -3.44 to -0.90) [1].

Bone Mineral Density Endometriosis Long-term Safety

Dienogest Does Not Accumulate in Serum, Unlike Gestodene and 3-keto-desogestrel

A comparative pharmacological review notes that when combined with ethinylestradiol, progestins like gestodene and 3-keto-desogestrel (the active metabolite of desogestrel) accumulate in serum during daily treatment due to SHBG binding and enzyme inhibition. In contrast, Dienogest does not accumulate in serum, despite reaching high serum concentrations at a 2 mg dose, attributable to its lack of SHBG binding and short plasma half-life of approximately 10 hours [1].

Pharmacokinetics Drug Accumulation SHBG Binding

Dienogest Demonstrates Significant Clinical Benefit in Norethisterone Acetate-Resistant Endometriosis

A prospective pilot study evaluated Dienogest (2 mg/day) in 25 women with symptomatic rectovaginal endometriosis who were unsatisfied and had persistent pain after 6 months of norethisterone acetate (NETA) therapy. After switching to Dienogest, patient satisfaction significantly improved at 3 and 6 months (p < 0.001), and the intensity of all endometriosis-associated pain (chronic pelvic pain, dyspareunia, dyschezia) decreased significantly compared to baseline on NETA (p < 0.001 for all comparisons) [1].

Endometriosis Treatment Resistance Progestin Switch

High-Value Application Scenarios for Dienogest in Scientific and Industrial Research


Endometriosis Pathophysiology and Drug Mechanism Studies

Dienogest's high PR selectivity (no activity on GR, MR, ERα/β at 3000 nM) [1] and potent endometrial activity (ED₅₀ = 0.0042 mg/kg in McPhail test) [2] make it an ideal tool for dissecting progesterone-mediated pathways in endometriosis. Researchers investigating ectopic endometrial cell proliferation, apoptosis, or angiogenesis can use Dienogest as a specific PR agonist to isolate its effects without confounding activities on other steroid receptors. Its demonstrated efficacy in NETA-resistant patients [3] further supports its use in models of refractory disease.

Long-Term In Vivo Safety and Toxicology Studies for Endometriosis Therapeutics

For chronic administration studies in animal models of endometriosis, Dienogest offers a favorable safety profile compared to GnRH agonists. Meta-analysis data indicate a smaller reduction in bone mineral density at 6 months (-0.83% for Dienogest vs. -0.89% for GnRH agonists with add-back and -2.17% for GnRH antagonists) [4]. This allows for longer study durations with reduced confounding effects from treatment-related bone loss, a critical consideration for researchers evaluating novel therapeutics for chronic endometriosis management.

Pharmacokinetic and Drug-Drug Interaction Studies Involving CYP3A4

As a substrate of CYP3A4, Dienogest is a valuable probe compound for studying drug metabolism and predicting interactions. Co-administration with the strong CYP3A4 inhibitor ketoconazole results in a 2.9-fold increase in Dienogest AUC(0-24h), while the inducer rifampicin decreases its AUC(0-24h) by 83% [5]. This predictable and well-characterized metabolic pathway makes Dienogest a reliable model compound for in vitro and in vivo studies of CYP3A4-mediated drug interactions, relevant to both academic research and pharmaceutical development.

Development of High-Purity Analytical Reference Standards

Dienogest's well-defined physical and chemical properties, including a specific optical rotation [α]²⁰/D of -305 to -325° and a melting point of 213.0-217.0°C [6], coupled with commercially available high-purity material (≥98% by HPLC) , make it suitable for use as an analytical reference standard. Laboratories involved in quality control, method validation for HPLC or LC-MS assays, or the synthesis of Dienogest derivatives can rely on its consistent and reproducible analytical profile. The availability of comprehensive Certificates of Analysis (CoA) from reputable vendors further supports its use in regulated environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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